molecular formula C8H5FN4O2S B13704112 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole

2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13704112
M. Wt: 240.22 g/mol
InChI Key: GJUXTUXUUPWHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 5-fluoro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 5-fluoro-2-nitroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,5-diamino-1,3,4-thiadiazole.

    Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-oxadiazole
  • 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-triazole
  • 2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-pyrazole

Uniqueness

2-Amino-5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5FN4O2S

Molecular Weight

240.22 g/mol

IUPAC Name

5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5FN4O2S/c9-4-1-2-6(13(14)15)5(3-4)7-11-12-8(10)16-7/h1-3H,(H2,10,12)

InChI Key

GJUXTUXUUPWHLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.